Cas no 10538-59-7 (Nutriacholic Acid Methyl Ester)

Nutriacholic Acid Methyl Ester structure
10538-59-7 structure
Produktname:Nutriacholic Acid Methyl Ester
CAS-Nr.:10538-59-7
MF:C25H40O4
MW:404.5827
MDL:MFCD00271395
CID:1095721

Nutriacholic Acid Methyl Ester Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 7-ketolithocholic Methyl ester
    • Methyl 7-keto-3alpha-hydroxy-5beta-cholanoate
    • Methyl 3alpha-hydroxy-7-oxo-5beta-cholan-24-oate
    • Obeticholic Acid N-4
    • obeticholic acid intermediate 2
    • 5β-Cholanic acid, 3α-hydroxy-7-oxo-, methyl ester
    • route 3 intermediate2
    • 7-Ketolithocholic acid methyl ester (BTC-E1)
    • Nutriacholic Acid Methyl Ester
    • (R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
    • .7-ketolithocholic acid methyl ester
    • .methyl 3α-hydroxy-7-keto-5β-cholan-24-oate
    • .methyl 3α-hydroxy-7-keto-5β-cholanate
    • .Methyl 3α-hydroxy-7-oxo-5β-cholan-24-oate
    • .methyl 7-oxo-3α-hydroxy-5β-cholanoate
    • 3α-hydroxy-7-keto-5β-cholan-24-oic acid methyl ester
    • Obeticholicacid
    • Obeticholic intermediate-2
    • FNBYYFMYNRYPPC-YLOOLPOOSA-N
    • AK319409
    • methyl 3alpha-hydroxy-7-keto-5beta-cholanoate
    • Methyl-3alpha-hydroxy-7-oxo-5beta-cholanoate
    • Methyl 3alpha-hyd
    • OCA-B ;7-ketolithocholic Methyl ester
    • MDL: MFCD00271395
    • Inchi: 1S/C25H40O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-20,23,26H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,23+,24+,25-/m1/s1
    • InChI-Schlüssel: FNBYYFMYNRYPPC-YLOOLPOOSA-N
    • Lächelt: O=C1C([H])([H])[C@]2([H])C([H])([H])[C@@]([H])(C([H])([H])C([H])([H])[C@]2(C([H])([H])[H])[C@@]2([H])C([H])([H])C([H])([H])[C@]3(C([H])([H])[H])[C@@]([H])([C@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])C(=O)OC([H])([H])[H])C([H])([H])C([H])([H])[C@@]3([H])[C@@]21[H])O[H]

Berechnete Eigenschaften

  • Genaue Masse: 404.29300
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 29
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 659
  • Topologische Polaroberfläche: 63.6

Experimentelle Eigenschaften

  • Dichte: 1.085±0.06 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 107-109 ºC
  • Löslichkeit: Insuluble (2.1E-3 g/L) (25 ºC),
  • PSA: 63.60000
  • LogP: 4.77450

Nutriacholic Acid Methyl Ester Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R59590-5g
(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
10538-59-7
5g
¥366.0 2021-09-04
eNovation Chemicals LLC
D523634-5g
7-ketolithocholic Methyl ester
10538-59-7 97%
5g
$1000 2024-06-05
eNovation Chemicals LLC
D523634-25g
7-ketolithocholic Methyl ester
10538-59-7 97%
25g
$1800 2024-06-05
abcr
AB442949-10 g
3alpha-Hydroxy-7-oxo-5beta-cholan-24-oic acid methyl ester, 95%; .
10538-59-7 95%
10g
€135.00 2023-07-18
Advanced ChemBlocks
M23531-250MG
(R)-Methyl 4-((3R,5S,7R,10S,13R)-3,7-dihydroxy-10,13-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
10538-59-7 95%
250MG
$250 2023-04-13
abcr
AB442949-1 g
3alpha-Hydroxy-7-oxo-5beta-cholan-24-oic acid methyl ester, 95%; .
10538-59-7 95%
1g
€85.10 2023-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CU809-5g
Nutriacholic Acid Methyl Ester
10538-59-7 98%
5g
242.0CNY 2021-07-12
1PlusChem
1P003NWG-10g
(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
10538-59-7 ≥95%
10g
$40.00 2025-02-20
abcr
AB442949-1g
3alpha-Hydroxy-7-oxo-5beta-cholan-24-oic acid methyl ester, 95%; .
10538-59-7 95%
1g
€86.50 2025-02-20
A2B Chem LLC
AB70144-10g
(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
10538-59-7 95%
10g
$49.00 2024-04-20

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